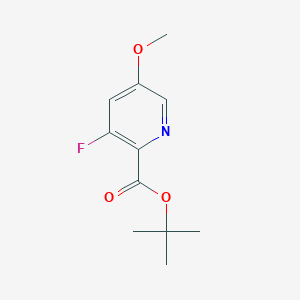

tert-Butyl 3-fluoro-5-methoxypicolinate

Description

tert-Butyl 3-fluoro-5-methoxypicolinate is a fluorinated pyridine derivative with a methoxy group at the 5-position and a tert-butyl ester moiety. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group contributes to electronic effects that influence binding affinity in target proteins. The tert-butyl ester group improves solubility and facilitates synthetic modifications during late-stage functionalization.

Properties

Molecular Formula |

C11H14FNO3 |

|---|---|

Molecular Weight |

227.23 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-5-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(14)9-8(12)5-7(15-4)6-13-9/h5-6H,1-4H3 |

InChI Key |

QOXFPKUNVJYDSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=N1)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-fluoro-5-methoxypicolinate typically involves multiple steps, starting with the preparation of the pyridine core. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyridine derivative with a boronic acid derivative in the presence of a palladium catalyst. The tert-butyl group can be introduced through subsequent reactions involving tert-butylating agents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-fluoro-5-methoxypicolinate can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed:

Pyridine N-oxide from oxidation reactions.

Reduced pyridine derivatives from reduction reactions.

Substituted pyridine derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-fluoro-5-methoxypicolinate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated pyridines on biological systems. It may serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and selectivity.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-fluoro-5-methoxypicolinate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-Butyl 3-fluoro-5-methoxypicolinate , it is essential to compare it with structurally analogous compounds. Below is a detailed analysis based on available research:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Properties | Applications |

|---|---|---|---|

| This compound | 3-F, 5-OCH₃, tert-butyl ester | High metabolic stability, moderate solubility | Kinase inhibitors, agrochemicals |

| Methyl 3-fluoro-5-methoxypicolinate | 3-F, 5-OCH₃, methyl ester | Lower solubility, faster hydrolysis | Intermediate in prodrug synthesis |

| tert-Butyl 5-methoxypicolinate (no F) | 5-OCH₃, tert-butyl ester | Reduced binding affinity, higher solubility | Generic scaffold for ligand design |

| 3-Fluoro-5-hydroxypicolinic acid | 3-F, 5-OH | High polarity, poor membrane permeability | Chelating agents, metal coordination |

Key Findings

Fluorine Substitution: The presence of fluorine at the 3-position in this compound significantly enhances resistance to oxidative metabolism compared to its non-fluorinated counterpart (e.g., tert-Butyl 5-methoxypicolinate) . This property is critical for improving drug half-life in vivo.

Ester Group Impact : Replacing the methyl ester (as in Methyl 3-fluoro-5-methoxypicolinate) with a tert-butyl ester reduces hydrolysis rates, making the compound more stable under physiological conditions .

Methoxy vs. Hydroxy Groups : The methoxy group in the 5-position provides better electronic stabilization for π-π interactions in enzyme binding pockets compared to the hydroxyl group in 3-fluoro-5-hydroxypicolinic acid, which is more prone to hydrogen bonding but less effective in hydrophobic environments .

Table 2: Spectroscopic Data Comparison

For example, methoxy and ester groups in related compounds show characteristic ¹H-NMR signals at δ 3.8–4.1 ppm and ¹³C-NMR signals near δ 170 ppm for ester carbonyls .)

Research Limitations and Contradictions

Additionally, the absence of direct comparative studies in the evidence necessitates reliance on extrapolation from structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.